Ledipasvir hydrochloride is a potent antiviral compound developed primarily for the treatment of chronic hepatitis C virus (HCV) infections. It functions as a direct-acting antiviral agent, specifically targeting the non-structural protein 5A (NS5A) of the HCV, which plays a critical role in the virus's replication and assembly. This compound is typically used in combination with other antiviral medications, such as sofosbuvir, to enhance therapeutic efficacy against various genotypes of HCV.
Ledipasvir hydrochloride was developed by Gilead Sciences and is classified as an antiviral medication. It is recognized under various identifiers, including the International Union of Pure and Applied Chemistry name, CAS Number, and DrugBank identifier. The compound has been marketed under the trade name Harvoni when combined with sofosbuvir.
The synthesis of ledipasvir hydrochloride involves several complex chemical reactions. A notable method includes the cyclization of 1,1-dihalo-methyl cyclopropane with N-Boc-glycine ethyl ester in an alkaline environment, leading to the formation of a spiro-compound. This intermediate undergoes saponification hydrolysis followed by deprotection to yield the desired chiral intermediate, S-5-diazaspiro[2,4]heptane-6-carboxylic acid. The process emphasizes atom economy and efficiency, making it suitable for large-scale industrial production due to its straightforward operational requirements and reduced production costs .
Ledipasvir hydrochloride has a complex molecular structure characterized by its formula and a molar mass of approximately 889.018 g/mol. The structure features multiple functional groups, including amides and cyclic structures that contribute to its biological activity. Its three-dimensional conformation is crucial for its interaction with the NS5A protein of HCV.
The structural representation can be summarized as follows:
Ledipasvir hydrochloride undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:
These reactions are optimized for yield and purity, ensuring that ledipasvir can be produced effectively for therapeutic use.
Ledipasvir exerts its antiviral effects primarily by inhibiting the NS5A protein of HCV. This protein is essential for viral RNA replication and assembly. Although the exact mechanism remains partially understood, it is believed that ledipasvir prevents hyperphosphorylation of NS5A, which is critical for viral protein production . The inhibition of this protein disrupts the life cycle of the virus, leading to reduced viral load in infected patients.
These physical and chemical properties are critical for formulation development and ensuring bioavailability in clinical applications.
Ledipasvir hydrochloride is primarily used in the treatment of chronic hepatitis C infections, particularly effective against genotypes 1a and 1b without requiring interferon or ribavirin. Its combination with sofosbuvir has revolutionized hepatitis C treatment protocols, offering high cure rates with fewer side effects compared to traditional therapies . Research continues into its efficacy against other viral infections and potential applications in combination therapies for enhanced antiviral activity.
The complex molecular architecture of ledipasvir hydrochloride necessitates sophisticated asymmetric synthesis strategies for its spirocyclic and bicyclic core structures. Recent advances have focused on improving enantioselectivity and yield while reducing reliance on chiral separations.
A chiral azaspiro[2.4]heptane intermediate is efficiently synthesized via enzymatic resolution using immobilized lipases, achieving >99% enantiomeric excess (ee). This approach utilizes ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate as a starting material, followed by saponification and ring formation under mild conditions (pH 7.0–7.5) to preserve stereochemical integrity [2]. Alternative routes employ chiral auxiliaries derived from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, which undergoes stereocontrolled Simmons-Smith cyclopropanation to construct the spiro[2.4]heptane core with 98% diastereomeric excess (de) [1] [10].
For the difluorofluorenyl-imidazole segment, Suzuki-Miyaura couplings with chiral ligands have replaced traditional resolution methods. A notable protocol uses (1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate in combination with Buchwald SPhos ligands, achieving 96% ee and eliminating the need for post-coupling chiral purification [5].
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
| Core Structure | Synthetic Approach | Key Reagent/Catalyst | Yield (%) | ee/de (%) |
|---|---|---|---|---|
| Azaspiro[2.4]heptane | Enzymatic resolution | Immobilized lipase PS-IM | 85 | >99 ee |
| Azaspiro[2.4]heptane | Chiral auxiliary-mediated | Diethylzinc/CH₂I₂ | 78 | 98 de |
| Azabicyclo[2.2.1]heptane | Suzuki coupling with ligands | Pd(OAc)₂/SPhos | 92 | 96 ee |
The azaspiro[2.4]heptane carboxylate moiety presents significant synthetic challenges due to ring strain and the potential for epimerization at the bridgehead carbon. Industrial processes employ low-temperature lithiation (-78°C) of cyclopropyl halomethyl precursors followed by carboxylation with CO₂-saturated THF, maintaining stereochemical integrity while achieving 85% yield [2]. Epimerization risks are mitigated through strict temperature control (<-65°C) and immediate quenching of the organolithium intermediate [10].
For the azabicyclo[2.2.1]heptane system, intramolecular reductive amination under transfer hydrogenation conditions (HCO₂NH₄, Pd/C) establishes the critical endo-amine configuration with 97:3 diastereomeric ratio. This selectivity is governed by steric approach control, where hydrogen delivery occurs preferentially from the less hindered exo-face [1]. Microwave-assisted conditions have reduced reaction times from 48 hours to 30 minutes while preserving stereoselectivity [5].
Halogen-metal exchange strategies enable stereoretentive functionalization of the difluorofluorene core. Treatment of 7-bromo-9,9-difluoro-9H-fluorene with tert-butyllithium (-90°C) generates a configurationally stable aryllithium species that reacts with electrophiles while retaining axial chirality. Subsequent imidazole cyclization using glyoxal and ammonium acetate delivers the chiral imidazole fragment without racemization [6].
Table 2: Stereoselectivity Metrics in Key Bond-Forming Steps
| Reaction Type | Conditions | Diastereomeric Ratio | Key Stereochemical Outcome |
|---|---|---|---|
| Spirocyclopropanation | Et₂Zn/CH₂I₂, 0°C | 98:2 | R-configuration at spiro carbon |
| endo-Amine formation | HCO₂NH₄, 5% Pd/C, MeOH, 50°C | 97:3 | exo-face hydrogen delivery |
| Difluorofluorene functionalization | t-BuLi, -90°C, THF | >99:1 | Axial chirality retention |
Traditional ledipasvir syntheses involved 18-22 linear steps with high process mass intensity (PMI > 250). Recent innovations have reduced step counts to 10-12 steps while improving sustainability metrics. A tandem C-H activation/fluorination sequence eliminates three intermediate isolations: 2-bromo-7-chloro-9H-fluorene undergoes directed ortho-metalation with lithium bis(trimethylsilyl)amide (-78°C) followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI), achieving 85% yield of the difluoro intermediate in a single vessel [5].
Solvent optimization has dramatically reduced waste generation. Replacement of dichloromethane (DCM) in extraction steps with 2-methyltetrahydrofuran (2-MeTHF) enables bio-based sourcing (from corn cobs) and reduces PMI by 40%. Additionally, aqueous reaction mixtures are extracted at 50-60°C, leveraging the lower boiling point of 2-MeTHF (80°C vs. 40°C for DCM) to facilitate solvent recovery [1] [10].
Catalyst recycling in Suzuki couplings has been achieved through silica-immobilized palladium nanoparticles (Pd@SiO₂). These heterogeneous catalysts maintain >98% conversion over seven cycles in the critical bond formation between the spirocyclic amine and difluorofluorenyl-imidazole segments. This innovation reduces Pd waste to <50 ppm in the final API, well below ICH Q3D guidelines [5].
Table 3: Environmental Impact Metrics Comparison
| Synthetic Approach | Step Count | PMI | E-Factor | Solvent Waste Reduction (%) |
|---|---|---|---|---|
| Traditional linear synthesis | 22 | 280 | 210 | Baseline |
| Tandem C-H activation | 14 | 135 | 92 | 45 |
| Pd@SiO₂ catalyzed process | 12 | 95 | 68 | 62 |
Solid-phase synthesis has enabled rapid exploration of structure-activity relationships (SAR) in the ledipasvir chemical class, particularly for modifying the benzimidazole and imidazole domains. Rink amide MBHA resin functionalized with Fmoc-protected amino acids serves as the anchor point for constructing the central dipeptide motif. After Fmoc deprotection (20% piperidine/DMF), the resin-bound amine undergoes acylation with tert-butoxycarbonyl (Boc)-protected azaspiro[2.4]heptane-6-carboxylic acid using HATU/DIPEA activation, achieving near-quantitative coupling efficiency [10].
Photocleavable linkers have facilitated the synthesis of over 200 analogues for HCV replicon screening. o-Nitrobenzyl-based linkers enable UV-triggered release (λ = 365 nm) of the assembled NS5A inhibitors without compromising acid-sensitive functional groups like the tert-butyl carbamate or cyclopropyl rings. This approach yields material with >95% purity after direct precipitation into cold diethyl ether [8].
On-resin Suzuki coupling expands access to diverse fluorene replacements. Resin-bound bromoimidazole intermediates couple with fluorene-, carbazole-, and dibenzothiophene-derived boronic acids using aqueous K₂CO₃ and Pd(PPh₃)₄ in DMF/H₂O (4:1) at 80°C. The process tolerates diverse functional groups (ketones, esters, nitriles) and delivers analogues in 75–92% yield after cleavage [8] [10].
Table 4: Biologically Evaluated Analogues from Solid-Phase Synthesis
| Core Variation | EC₅₀ GT1a (nM) | EC₅₀ GT3a (nM) | Log P | Key Structural Feature |
|---|---|---|---|---|
| Fluorene (ledipasvir core) | 0.031 | 168 | 3.8 | 9,9-Difluoro |
| Carbazole | 0.28 | 15 | 4.1 | N-ethyl substitution |
| Dibenzofuran | 0.19 | 42 | 3.9 | Oxygen bridge |
| Dibenzothiophene sulfone | 0.055 | 210 | 2.7 | Polar sulfone group |
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.:
CAS No.: 29267-10-5